6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. The 4-(4-ethoxyphenyl) group introduces electron-donating effects via the ethoxy moiety, while the 6-(2,2-dimethoxyethyl) side chain enhances solubility and conformational flexibility. Such structural features are critical for interactions with biological targets, such as enzymes or receptors, and influence pharmacokinetic parameters like metabolic stability .
Properties
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-26-12-7-5-11(6-8-12)16-15-13(19-18(23)20-16)9-21(17(15)22)10-14(24-2)25-3/h5-8,14,16H,4,9-10H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJAWNDWCVEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Starting Material: A substituted pyrrole derivative.
Reagents: Brominating agents (e.g., NBS).
Conditions: Bromination under inert atmosphere at low temperature.
Step 2: Pyrimidine Ring Formation
Reagents: Guanidine carbonate and appropriate catalysts.
Conditions: Cyclization at elevated temperature to form the pyrrolopyrimidine core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion of the methoxy groups to aldehyde or carboxylic acids.
Reduction: : Potential hydrogenation of the ethoxyphenyl ring.
Substitution: : Nucleophilic substitution reactions at the methoxy or ethoxy positions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃.
Reduction Reagents: : H₂/Pd-C, NaBH₄.
Substitution Reagents: : Nucleophiles like thiols, amines, and alcohols.
Major Products Formed
Oxidation Products: : Corresponding aldehydes, ketones, or acids.
Reduction Products: : Fully hydrogenated derivatives.
Substitution Products: : Compounds with various nucleophiles replacing the original substituents.
Scientific Research Applications
This compound is explored for its potential in multiple domains:
Chemistry: : As a building block for complex molecular architectures.
Biology: : Studies involving interactions with biological macromolecules.
Medicine: : Investigated for pharmacological activity due to its potential effects on specific molecular targets.
Industry: : Applications in material sciences, including as a precursor for specialized polymers or coatings.
Mechanism of Action
The effects of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are largely determined by its ability to interact with specific molecular targets:
Binding: : Attaches to enzyme active sites or receptor proteins.
Pathways: : Modulates biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the provided evidence:
Key Structural and Functional Comparisons
Substituent Effects on Solubility and Lipophilicity :
- The target compound’s 6-(2,2-dimethoxyethyl) group enhances aqueous solubility compared to 6-(4-methoxybenzyl) () or 6-phenylmethyl analogs (), which are more lipophilic due to aromatic rings .
- The 4-(4-ethoxyphenyl) substituent balances electron donation and moderate hydrophobicity, contrasting with the polar 4-(2-hydroxyphenyl) in 4j () or the electron-withdrawing 4-(4-chlorophenyl) in .
Impact of Amino Groups on Bioactivity: Compounds with 2-NH₂ (e.g., ) exhibit enhanced kinase inhibition, as seen in compound 9, which targets EGFR/VEGFR . The absence of this group in the target compound suggests divergent biological targets or mechanisms.
Synthetic Methodologies: The target compound likely follows a multistep condensation pathway similar to (reflux with ethanol/KOH) , whereas chromeno-pyrimidine derivatives () employ silica-supported acid catalysts .
Thermal Stability :
- The target compound’s melting point is unreported, but analogs like 4j (MP ≈ 220°C) and 9 (MP ≈ 197°C) suggest that substituents like hydroxyl or bromophenyl groups increase crystallinity and thermal stability .
Biological Activity Trends :
- Chlorophenyl and bromophenyl substituents () correlate with kinase/receptor affinity, while ethoxy or methoxy groups (target compound, ) may favor metabolic stability and oral bioavailability .
Research Findings and Implications
- Structural Optimization : The target compound’s dimethoxyethyl side chain represents a strategic design choice to improve solubility without compromising target engagement, addressing a common limitation in pyrrolo-pyrimidine derivatives .
- Activity Gaps : Unlike 2-NH₂ -containing analogs (), the target compound may lack kinase inhibition but could excel in other therapeutic areas (e.g., antimicrobial or anti-inflammatory) due to its unique substituent profile .
- Synthetic Scalability : ’s methodology supports scalable synthesis, but the dimethoxyethyl group may require specialized protecting-group strategies to avoid side reactions .
Biological Activity
6-(2,2-Dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 930464-09-8) is a compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity through various studies and findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 353.39 g/mol. The structure features a pyrrolo[3,4-d]pyrimidine core with distinct substituents that may influence its biological properties.
Biological Activity Overview
Research has indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit various biological activities including antiviral and anticancer properties. The specific compound in focus has been evaluated for its efficacy against several biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar pyrrolo[3,4-d]pyrimidine derivatives. For instance:
- Zika Virus (ZIKV) Inhibition : Compounds structurally related to this compound have shown promising results as inhibitors of ZIKV. A structure-activity relationship (SAR) study revealed that modifications at specific positions on the pyrrolo scaffold can enhance antiviral activity against ZIKV and Dengue virus (DENV) .
Anticancer Activity
The anticancer potential of pyrrolo[3,4-d]pyrimidines has also been explored. Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Proliferation Inhibition : Research indicates that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The exact mechanism often involves interaction with specific cellular pathways related to cancer progression .
Case Studies and Research Findings
A selection of pertinent studies provides deeper insights into the biological activities associated with this compound:
- Study on Antiviral Properties :
-
Anticancer Mechanism Exploration :
- Objective : To investigate the effects of pyrrolo[3,4-d]pyrimidines on cancer cell lines.
- Findings : Compounds led to increased apoptosis rates in treated cells compared to controls. Mechanistic studies suggested involvement of caspase activation pathways .
Data Tables
| Biological Activity | Compound | EC50 (µM) | CC50 (µM) | Remarks |
|---|---|---|---|---|
| Antiviral (ZIKV) | 6-DME | 12.4 | 49.3 | Low cytotoxicity observed |
| Anticancer | 6-DME | Not specified | Not specified | Induces apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization of precursors such as substituted pyrimidines and pyrrole derivatives. Key steps include:
- Cyclization : Use of barbituric acid analogs and ethoxyphenyl-substituted aldehydes under acidic or basic conditions (e.g., POCl₃/DMF for formylation) .
- Purification : Column chromatography or recrystallization (solvents: ethanol/water mixtures) to isolate the product .
- Yield Optimization : Control reaction temperature (60–80°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine), and catalyst screening (e.g., glacial acetic acid for cyclization) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, dimethoxyethyl protons at δ 3.3–3.6 ppm) .
- X-ray Crystallography : Resolve fused pyrrolo-pyrimidine bicyclic systems and hydrogen-bonding networks (e.g., lactam carbonyl interactions) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase or phosphodiesterase inhibition assays (IC₅₀ determination via fluorescence polarization) .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂/D₃ receptors due to pyrrolo-pyrimidine scaffolds) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : Contradictions (e.g., variable potency against kinases vs. receptors) arise from:
- Substituent Flexibility : Ethoxyphenyl and dimethoxyethyl groups may adopt multiple conformations, altering target interactions .
- Experimental Design : Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to decouple binding affinity from efficacy .
- Computational Modeling : MD simulations to predict conformational stability and docking poses (e.g., Schrödinger Suite for binding pocket analysis) .
Q. What strategies improve regioselectivity during functionalization of the pyrrolo[3,4-d]pyrimidine core?
- Methodological Answer : Regioselectivity challenges in electrophilic substitution (e.g., nitration, halogenation) are addressed by:
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl protection) .
- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., C-6 over C-4) .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions at C-4) .
Q. How can metabolic stability of this compound be enhanced for in vivo studies?
- Methodological Answer : Address rapid hepatic clearance (common in pyrrolo-pyrimidines) via:
- Structural Modifications : Replace labile ethoxy groups with trifluoromethoxy (improves CYP450 resistance) .
- Prodrug Approaches : Introduce phosphate esters at the dimethoxyethyl group for sustained release .
- In Vitro Assays : Microsomal stability testing (human/rat liver microsomes) with LC-MS quantification of parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
